

Navigating the Landscape of Substituted Nitropyridines: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-3-nitropyridin-4-amine

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For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount in the pursuit of novel therapeutics. Among these, substituted nitropyridines represent a class of compounds with significant potential, particularly in the development of kinase inhibitors and antimicrobial agents. This guide provides a comparative analysis of derivatives related to the **2-bromo-5-fluoro-3-nitropyridin-4-amine** scaffold, offering insights into their synthesis, characterization, and biological validation. While direct experimental data on derivatives of **2-Bromo-5-fluoro-3-nitropyridin-4-amine** is not readily available in public literature, this guide focuses on closely related and informative isomers to provide a valuable comparative framework.

The core structure, characterized by a pyridine ring bearing a bromine atom, a fluorine atom, a nitro group, and an amine, presents a versatile platform for medicinal chemistry. The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactive handles of the bromine and amine substituents, allows for extensive chemical modification to explore structure-activity relationships.

Physicochemical and Biological Properties: A Comparative Overview

To facilitate a clear comparison, the following table summarizes key data for relevant substituted nitropyridine derivatives. It is important to note that these are isomers and analogues, and their properties provide an indicative reference for the potential characteristics of **2-bromo-5-fluoro-3-nitropyridin-4-amine** derivatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Features & Potential Applications
2-Bromo-5-fluoro-3-nitropyridine	652160-72-0	C5H2BrFN2O2	220.98	Versatile intermediate for introducing a fluorinated nitropyridine core.[1]
4-Bromo-5-fluoro-3-nitropyridin-2-amine	1360438-55-6	C5H3BrFN3O2	236.00	Halogenated nitropyridine with potential as an enzyme inhibitor or receptor ligand.[2]
2-Amino-5-bromo-3-nitropyridine	6945-68-2	C5H4BrN3O2	218.01	Building block for nitrogen-containing heterocyclic compounds.[3][4]
2-Amino-3-bromo-5-nitropyridine	15862-31-4	C5H4BrN3O2	218.01	Organic halogenated aromatic compound used in the synthesis of kinase inhibitors.[4]
2-Amino-5-bromo-3-fluoropyridine	748812-37-5	C5H4BrFN2	191.00	A substituted pyridine with applications in medicinal chemistry.[5]

Experimental Protocols: Synthesis and Derivatization

The synthesis of these derivatives typically involves multi-step processes, including nitration, halogenation, and subsequent functional group manipulations. The following protocols are generalized from literature on related compounds and provide a foundational methodology.

General Procedure for Nitration of a Substituted Pyridine

This protocol describes a common method for introducing a nitro group onto a pyridine ring.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the starting substituted pyridine (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.
- **Nitrating Agent Addition:** A solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10°C.
- **Reaction Progression:** The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the nitrated pyridine derivative.

General Procedure for Suzuki Cross-Coupling of a Bromo-Pyridine Derivative

This protocol outlines the palladium-catalyzed coupling of a bromo-pyridine with a boronic acid to introduce aryl or heteroaryl substituents.

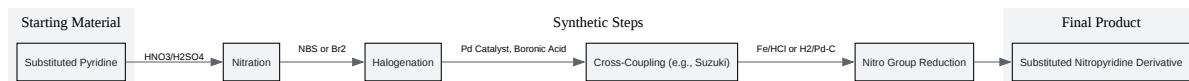
- **Reaction Setup:** To a degassed mixture of the bromo-pyridine derivative (1 equivalent), the corresponding boronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄,

0.05 equivalents) in a suitable solvent (e.g., dioxane/water), a base (e.g., K₂CO₃, 2 equivalents) is added.

- Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for several hours. Reaction progress is monitored by TLC or LC-MS.
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualization of Synthetic and Signaling Pathways

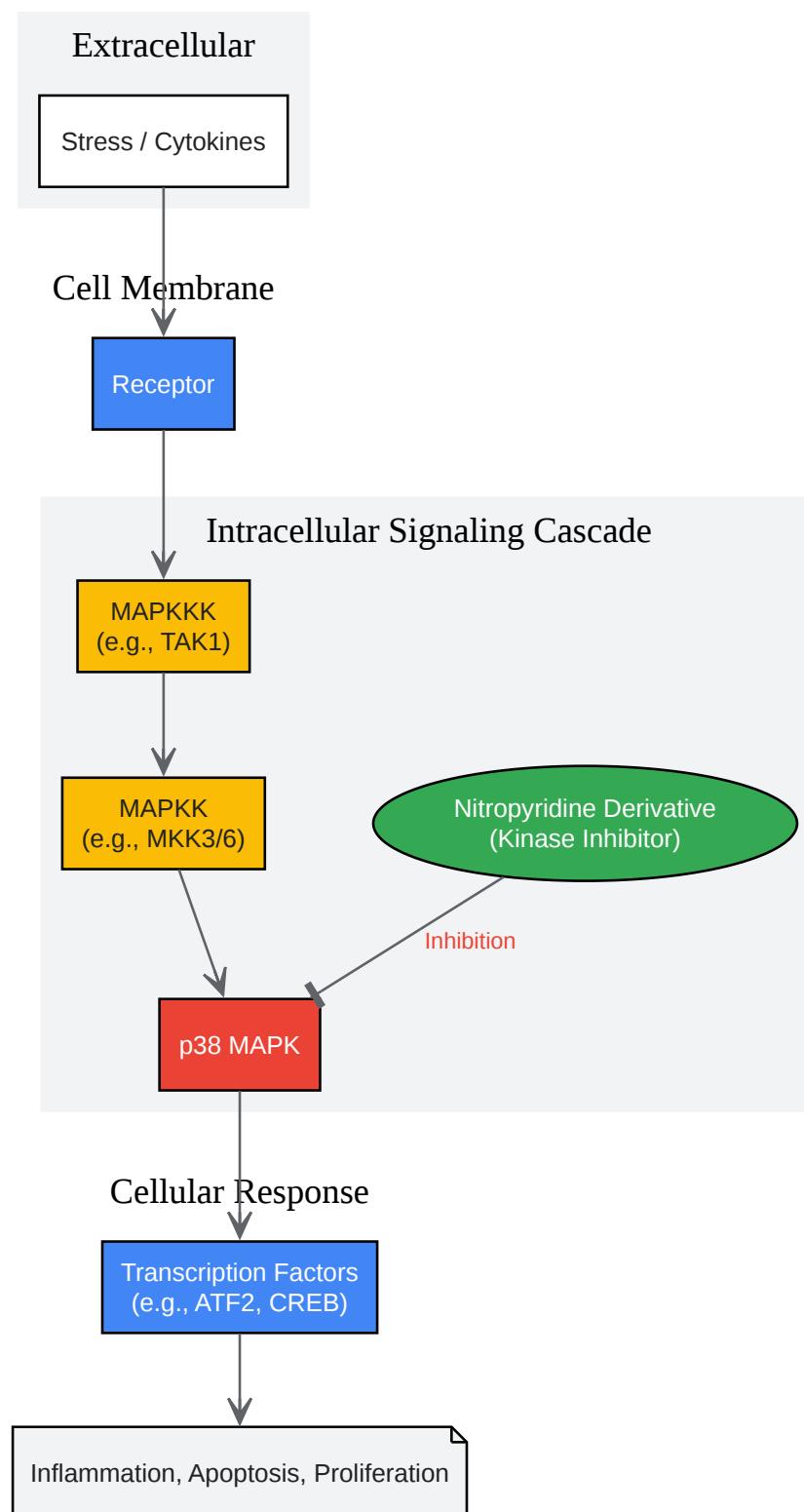
To visually represent the logical flow of synthesis and the potential mechanism of action of these derivatives, Graphviz diagrams are provided below.



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Caption: Generalized synthetic workflow for substituted nitropyridine derivatives.

Many pyridine-based compounds, including those with structural similarities to the topic of this guide, are investigated as kinase inhibitors. A common target is the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases and cancer.

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Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of a kinase inhibitor.

Conclusion

While the specific characterization and validation data for **2-Bromo-5-fluoro-3-nitropyridin-4-amine** derivatives remain elusive in currently accessible literature, the analysis of related isomers provides a robust starting point for researchers. The synthetic accessibility and the potential for diverse functionalization underscore the value of this scaffold in medicinal chemistry. The provided protocols and pathway diagrams offer a foundational framework for the synthesis and biological evaluation of this promising class of compounds. Further research into the 4-amino substituted derivatives is warranted to fully elucidate their therapeutic potential.

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